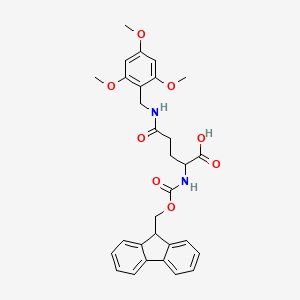
N-Fmoc-N5-(2,4,6-trimethoxybenzyl)-L-glutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Fmoc-N5-(2,4,6-trimethoxybenzyl)-L-glutamine: is a synthetic compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a trimethoxybenzyl group attached to the glutamine residue. This compound is valuable in the field of organic chemistry and biochemistry for its role in the synthesis of peptides and proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-N5-(2,4,6-trimethoxybenzyl)-L-glutamine typically involves the following steps:
Protection of the Glutamine Residue: The glutamine residue is first protected using the Fmoc group. This is achieved by reacting glutamine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Trimethoxybenzyl Group: The protected glutamine is then reacted with 2,4,6-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate to introduce the trimethoxybenzyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-Fmoc-N5-(2,4,6-trimethoxybenzyl)-L-glutamine can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: The compound can be reduced under specific conditions to remove the Fmoc protecting group.
Substitution: The trimethoxybenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction can be achieved using reagents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Substitution reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation Products: Oxidation of the methoxy groups can lead to the formation of corresponding aldehydes or carboxylic acids.
Reduction Products: Reduction of the Fmoc group results in the formation of free amine derivatives.
Substitution Products: Substitution reactions yield various derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: N-Fmoc-N5-(2,4,6-trimethoxybenzyl)-L-glutamine is widely used in peptide synthesis as a building block. It allows for the selective protection and deprotection of amino groups, facilitating the stepwise assembly of peptides.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model compound for understanding the behavior of glutamine residues in proteins.
Medicine: this compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its ability to protect and modify glutamine residues makes it valuable in the synthesis of bioactive peptides.
Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs. It is also employed in the synthesis of complex organic molecules for various industrial applications.
Mecanismo De Acción
The mechanism of action of N-Fmoc-N5-(2,4,6-trimethoxybenzyl)-L-glutamine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of glutamine, preventing unwanted side reactions during peptide assembly. The trimethoxybenzyl group provides additional stability and can be selectively removed under mild conditions, allowing for the controlled synthesis of peptides.
Molecular Targets and Pathways: The primary molecular target of this compound is the amino group of glutamine residues in peptides. It interacts with various enzymes involved in peptide synthesis, facilitating the stepwise assembly of peptides by protecting and deprotecting specific amino groups.
Comparación Con Compuestos Similares
- N-Fmoc-N5-(2,4-dimethoxybenzyl)-L-glutamine
- N-Fmoc-N5-(2,6-dimethoxybenzyl)-L-glutamine
- N-Fmoc-N5-(3,4,5-trimethoxybenzyl)-L-glutamine
Uniqueness: N-Fmoc-N5-(2,4,6-trimethoxybenzyl)-L-glutamine is unique due to the presence of three methoxy groups on the benzyl ring, which provide enhanced stability and reactivity compared to similar compounds with fewer methoxy groups. This makes it particularly valuable in peptide synthesis, where precise control over protecting groups is essential.
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[(2,4,6-trimethoxyphenyl)methylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O8/c1-37-18-14-26(38-2)23(27(15-18)39-3)16-31-28(33)13-12-25(29(34)35)32-30(36)40-17-24-21-10-6-4-8-19(21)20-9-5-7-11-22(20)24/h4-11,14-15,24-25H,12-13,16-17H2,1-3H3,(H,31,33)(H,32,36)(H,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRRSRMARPWARV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CNC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid](/img/structure/B13394666.png)
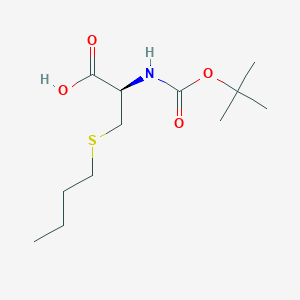
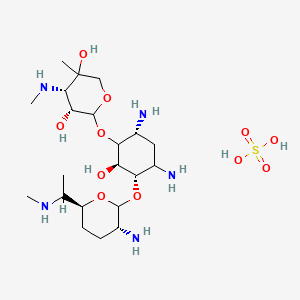
![(3R,4S,5S,6R)-2-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13394690.png)
![2-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13394695.png)

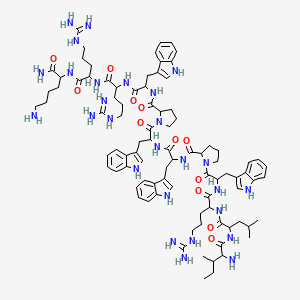
![2-Amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-methoxyphenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid](/img/structure/B13394709.png)
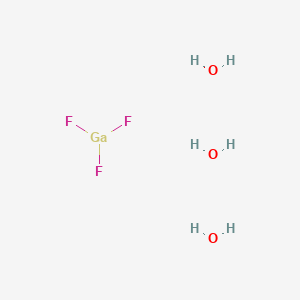
![N-{1-[(2R,3R,4R,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide](/img/structure/B13394727.png)
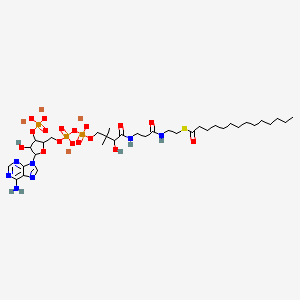
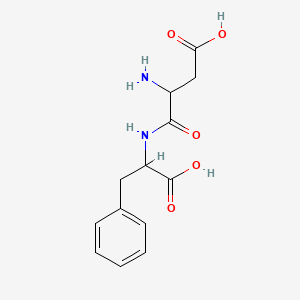
![6-Bromo-2-(4-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13394740.png)
![1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]-N-[2-(1,3-oxazol-2-yl)-4-phenyl-1,3-thiazol-5-yl]pyrrolidine-2-carboxamide](/img/structure/B13394753.png)
